2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Overview
Description
2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C21H19FN2O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-fluoro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide is 398.11004181 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity Enhancement
The modification of chemical compounds by selective fluorine substitution has been shown to significantly affect their herbicidal properties. For instance, the introduction of fluorine atoms into certain benzoxazinone derivatives has led to enhanced herbicidal activity, particularly against broad-leaf plants in crops like rice, cereals, and maize. This modification process, including direct halogen exchange reactions, underscores the potential of fluorinated compounds in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Bio-imaging Applications
Fluorine-containing compounds have also found applications in bio-imaging. A specific example is a phenoxazine-based fluorescent chemosensor developed for the discriminative detection of Cd2+ and CN− ions. This sensor, featuring a furan-2-carboxamide group and a phenyl sulfonyl chelating site, demonstrated the capability for bio-imaging in live cells and zebrafish, indicating its potential for environmental monitoring and biological research (Ravichandiran et al., 2020).
Molecular Pharmacology
In molecular pharmacology, sulfonyl fluorides are gaining attention as reactive probes due to their efficacy and selectivity. A study presented a novel method for synthesizing aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation. This approach enables the rapid development of sulfonyl fluoride libraries with considerable structural diversity, facilitating the exploration of new pharmacological agents (Xu et al., 2019).
Chemical Biology
In chemical biology, fluorothiols represent a new class of labeling reagents for peptides, potentially serving as tracers for positron emission tomography (PET). These compounds offer a chemoselective method for peptide tagging, demonstrating the broad applicability of fluorine-substituted compounds in both diagnostics and therapeutic monitoring (Glaser et al., 2004).
Properties
IUPAC Name |
2-fluoro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-20-9-5-4-8-19(20)21(25)24-17-10-12-18(13-11-17)28(26,27)23-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLXDDFLKLGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.